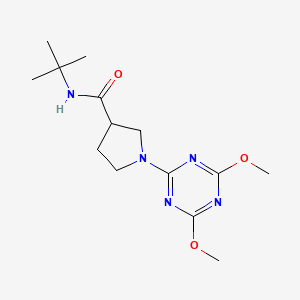![molecular formula C14H18N4OS B6470433 3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640888-87-3](/img/structure/B6470433.png)
3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring linked to a thiadiazole moiety
作用機序
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological properties . They have been found to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
1,3,4-thiadiazole derivatives are known to have the ability to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth.
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are able to cross cellular membranes, which could influence their absorption and distribution .
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it’s plausible that this compound could inhibit the growth of cells, potentially making it useful in the treatment of conditions characterized by rapid cell division, such as cancer.
Action Environment
It’s known that the nature of substituents on the thiadiazole ring can significantly impact the activity of 1,3,4-thiadiazole derivatives . For instance, a methoxy group substitution decreases the antimicrobial activity, while an electron-withdrawing group increases the activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the core pyridine and thiadiazole structures. The methoxy group is then added to the pyridine ring using appropriate methylation agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions might involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Biologically, it may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of infectious diseases or cancer.
Industry: In industry, it might be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
類似化合物との比較
4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine: Lacks the methyl group on the pyridine ring.
3-Methyl-4-(piperidin-4-ylmethoxy)pyridine: Lacks the thiadiazole moiety.
Uniqueness: The presence of the thiadiazole group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
This comprehensive overview provides a detailed understanding of 3-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development could unlock its full potential in various scientific and industrial fields.
特性
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-8-15-5-2-13(11)19-9-12-3-6-18(7-4-12)14-17-16-10-20-14/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKYPOQARHBMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6470351.png)
![2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine](/img/structure/B6470355.png)
![5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470362.png)
![2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6470363.png)
![N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B6470371.png)

![2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine](/img/structure/B6470389.png)
![2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470391.png)
![2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6470407.png)
![4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470417.png)
![5-{4-[(2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470425.png)
![N-tert-butyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470440.png)
![4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470447.png)
![N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470467.png)
